molecular formula C8H5BrClN3S B1452236 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1157723-14-2

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Numéro de catalogue: B1452236
Numéro CAS: 1157723-14-2
Poids moléculaire: 290.57 g/mol
Clé InChI: ZPGWEIBNZCHQLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C8H5BrClN3S and its molecular weight is 290.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C8H5BrClN3S, with a molecular weight of 290.57 g/mol. This compound features a thiadiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

  • Cytotoxicity : In vitro studies demonstrated that derivatives of thiadiazole exhibited significant cytotoxic effects. For instance, compounds derived from the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold displayed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptotic cell death. The presence of electron-withdrawing groups like bromine and chlorine enhances the cytotoxicity by stabilizing the thiadiazole ring and facilitating interactions with cellular targets .
CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-76.51Apoptosis induction
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineHepG23.21Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

  • In vitro Studies : Compounds similar to this compound were tested against various bacterial strains. The results indicated that these compounds possess significant antibacterial properties comparable to standard antibiotics such as norfloxacin .

Structure-Activity Relationship (SAR)

The biological efficacy of thiadiazole derivatives is heavily influenced by their structural modifications:

  • Substituents on the Phenyl Ring : The introduction of halogens (e.g., bromine and chlorine) on the phenyl ring enhances both anticancer and antimicrobial activities. For example, the presence of a bromine atom at the para position significantly increases cytotoxicity .
  • Hybridization Strategies : Researchers have explored hybrid compounds by linking thiadiazole derivatives with piperazine or piperidine moieties to enhance lipophilicity and improve bioavailability. These hybrids have shown improved antitumor activity compared to their parent compounds .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that derivatives targeting specific cancer types showed significant tumor reduction when administered in conjunction with conventional therapies .
  • Molecular Docking Studies : Computational modeling has indicated favorable binding interactions between these compounds and target proteins involved in cancer progression. This supports their potential as lead compounds for further drug development .

Propriétés

IUPAC Name

5-(4-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGWEIBNZCHQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To an ice cooled mixture of 4-bromo-2-chlorobenzoic acid (2 g, 8.49 mmol) and hydrazinecarbothioamide (1.161 g, 12.74 mmol) was added phosphorous oxychloride (2.375 mL, 25.5 mmol) slowly, and the reaction was heated at 78° C. for 3 hours. After cooling to 0° C., ice water was added and the mixture was vigorously stirred for 1 hour. The resulting precipitate was filtered, washed with water then re-suspended in saturated NaHCO3(aq) and water (1:1) and stirred for 1 hour. The solid was filtered, washed with water, and dried in vacuo to afford the title compound which was used without further purification (2 g, 81% yield). MS m/z 291.9 [M+H]+, 1H NMR (400 MHz, DMSO-d6) δ ppm 7.80-8.09 (m, 2H), 7.68 (dd, J=2.02, 8.59 Hz, 1H), 7.55 (br. s, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.161 g
Type
reactant
Reaction Step Two
Quantity
2.375 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-bromo-2-chlorobenzoic acid (2 g, 8.49 mmol) and hydrazinecarbothioamide (1.161 g, 12.74 mmol) was cooled under nitrogen in an ice-bath. POCl3 (2.375 mL, 25.5 mmol) was then added dropwise. On completion of addition, the reaction mixture was warmed to 78° C. and left to stir for 3 hours. The reaction mixture was allowed to cool to room temperature then cooled further in an ice-bath. Quenching by addition of ice-water (50 mL) resulted in a solid/gum-like mass. This material was sonicated for 1.5 hours and the resulting suspension was diluted with a further 50 mL water and slurried for 16 hours. The suspension was filtered under vacuum and the solid rinsed with water, then re-suspended in saturated NaHCO3(aq) (100 mL). The suspension was slurried for 30 minutes then filtered under vacuum and rinsed with water to afford the crude product as an off-white solid. The crude product was pre-absorbed onto silica gel and purified by flash chromatography using a gradient from 0-10% MeOH/DCM over 30 minutes to afford the title compound as a pale yellow/off-white solid (1.087 g, 44% yield). LC-MS: Rt 1.09 min; MS m/z 292.0 [M+2H]+ [Method A]. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.96 (d, J=8.59 Hz, 1H), 7.91 (d, J=2.02 Hz, 1H), 7.68 (dd, J=8.59, 2.02 Hz, 1H), 7.51 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.161 g
Type
reactant
Reaction Step One
Name
Quantity
2.375 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.